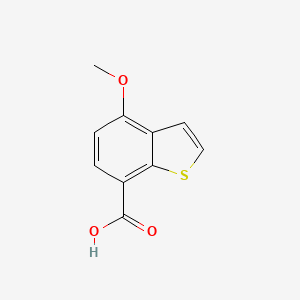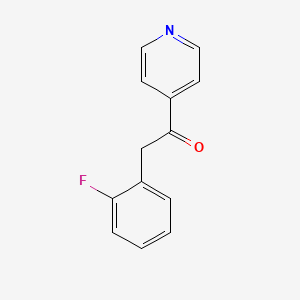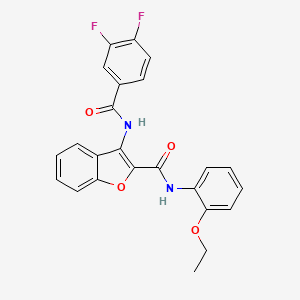
3,5-Dichloro-4-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H6Cl2O2 and a molecular weight of 205.04 g/mol . It is a substituted benzaldehyde, characterized by the presence of two chlorine atoms and one methoxy group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Target of Action
The primary targets of 3,5-Dichloro-4-methoxybenzaldehyde It has been found to exhibit significant antimicrobial activity , suggesting that its targets may be components of microbial cells.
Mode of Action
The exact mode of action of This compound It is known to inhibit bacterial colonization and fungal conidial germination
Biochemical Pathways
The biochemical pathways affected by This compound Given its antimicrobial activity , it is likely that it interferes with essential biochemical pathways in microbial cells, leading to their inhibition or death.
Result of Action
The molecular and cellular effects of This compound ’s action are primarily its inhibitory effects on microbial growth. It significantly inhibits bacterial colonization and fungal conidial germination .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, its antimicrobial activity might be affected by the presence of other compounds, the pH of the environment, temperature, and the specific strain of microorganism present .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichloro-4-methoxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 3,5-dichloroanisole with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, 3,5-dichloro-4-methoxybenzoic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 3,5-dichloro-4-methoxybenzyl alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 3,5-Dichloro-4-methoxybenzoic acid.
Reduction: 3,5-Dichloro-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2-methoxybenzaldehyde: Similar in structure but with the methoxy group in a different position.
3-Chloro-4-methoxybenzaldehyde: Contains only one chlorine atom.
4-Methoxybenzaldehyde: Lacks chlorine atoms.
Uniqueness
3,5-Dichloro-4-methoxybenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of two chlorine atoms enhances its electrophilic nature, making it more reactive in substitution reactions compared to its mono-chlorinated or non-chlorinated analogs .
Properties
IUPAC Name |
3,5-dichloro-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEKELDJRCUBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the origin of 3,5-Dichloro-4-methoxybenzaldehyde?
A1: this compound is not only a synthetic compound but also a naturally occurring substance. It has been identified as a secondary metabolite produced by several species of white-rot fungi, including Bjerkandera adusta [, ], Anthracophyllum discolor [], and Porostereum spadiceum [].
Q2: How is this compound biosynthesized in fungi?
A2: Research suggests that the biosynthesis of this compound in Bjerkandera adusta likely involves two possible pathways, both incorporating chlorine atoms into the structure. These pathways may proceed either via phenylalanine through benzaldehyde and 4-methoxybenzaldehyde, or via tyrosine through 4-methoxybenzaldehyde []. Interestingly, the halogenation mechanism appears to be meta-specific, as indicated by the presence of fluorodichlorinated compounds only when the fungus was cultured with ortho-substituted fluoro-phenylalanine [].
Q3: Does the presence of halogens other than chlorine in the growth media affect the production of this compound in Bjerkandera adusta?
A3: Yes, studies have shown that Bjerkandera adusta can utilize different halogens for the biosynthesis of similar compounds. When bromide is added to the culture medium, the fungus produces brominated analogs, such as 3-bromo-4-methoxybenzaldehyde, 3-bromo-4-methoxybenzyl alcohol, 3,5-dibromo-4-methoxybenzaldehyde, and 3-bromo-5-chloro-4-methoxybenzaldehyde []. Interestingly, while iodo-aromatic compounds were not detected when iodide was added, the presence of isovanillin suggests a potential substitution of an iodine intermediate with a hydroxyl group [].
Q4: Does this compound exhibit any biological activity?
A4: Yes, this compound has demonstrated antifungal activity. Research has shown its potential in controlling plant pathogenic fungi like Botrytis cinerea, Fusarium oxysporum, and Mucor miehei []. Furthermore, it also displayed weak antifungal and cytostatic activities when isolated from the fungus Pholiota destruens [].
Q5: Beyond its antifungal properties, are there other potential applications for this compound?
A5: While the research primarily focuses on its antifungal activity, the presence of chlorine atoms in its structure makes this compound an interesting candidate for further exploration in various fields. Its unique structure and reactivity could be potentially valuable in developing novel materials, exploring catalytic applications, or serving as a building block for more complex molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(thiophen-3-yl)benzoyl]piperidine](/img/structure/B2560676.png)
![(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2-(methylamino)phenyl)methanone](/img/structure/B2560677.png)
![2-(4-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2560678.png)

![Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate](/img/structure/B2560681.png)
![methyl 2-{2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate](/img/structure/B2560682.png)

![1-({1-[(3-methylphenyl)methanesulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole](/img/structure/B2560688.png)
![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2560689.png)
![Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate](/img/structure/B2560690.png)
![N-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2560692.png)
![4-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2560693.png)
![N-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2560694.png)

